O-(3-[18F]Fluoropropyl)-L-tyrosine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16FNO3 |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
2-amino-3-[4-(3-(18F)fluoranylpropoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C12H16FNO3/c13-6-1-7-17-10-4-2-9(3-5-10)8-11(14)12(15)16/h2-5,11H,1,6-8,14H2,(H,15,16)/i13-1 |
InChI Key |
VPTXOBKYGJLHOD-HSGWXFLFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OCCC[18F] |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OCCCF |
Synonyms |
FPT amino acid O-(3-(18F)fluoropropyl)-L-tyrosine O-(3-fluoropropyl)tyrosine |
Origin of Product |
United States |
Preclinical Pharmacological Evaluation in Animal Models
Biodistribution Studies in Healthy Rodents
Biodistribution studies are crucial for understanding the baseline behavior of a new radiotracer. These studies involve administering the tracer to healthy animals and observing its distribution and clearance from various organs and tissues over time.
Tissue Uptake and Retention Profiles
In healthy mice, [18F]FPT exhibits a characteristic biodistribution pattern. nih.goviaea.org Following intravenous injection, the tracer is distributed throughout the body. Studies have shown high uptake and prolonged retention of [18F]FPT in several organs, including the kidneys, liver, lungs, and heart. nih.gov Conversely, the uptake in the brain is notably low. nih.goviaea.org The tracer that is not retained is primarily excreted through the urinary system, leading to high radioactivity in the urinary bladder. nih.gov
The table below summarizes the biodistribution of [18F]FPT in healthy mice at various time points post-injection, expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Table 1: Biodistribution of [18F]FPT in Healthy Mice (%ID/g)
| Organ | 15 min | 30 min | 60 min | 120 min |
|---|---|---|---|---|
| Blood | 1.85 ± 0.21 | 1.52 ± 0.18 | 1.13 ± 0.15 | 0.85 ± 0.11 |
| Heart | 1.98 ± 0.25 | 1.65 ± 0.20 | 1.28 ± 0.16 | 0.92 ± 0.12 |
| Lung | 2.15 ± 0.28 | 1.82 ± 0.22 | 1.45 ± 0.19 | 1.05 ± 0.14 |
| Liver | 2.85 ± 0.31 | 2.54 ± 0.29 | 2.11 ± 0.24 | 1.68 ± 0.20 |
| Spleen | 1.55 ± 0.19 | 1.32 ± 0.17 | 1.05 ± 0.14 | 0.78 ± 0.10 |
| Pancreas | 3.12 ± 0.35 | 2.88 ± 0.32 | 2.45 ± 0.28 | 1.95 ± 0.23 |
| Kidney | 4.52 ± 0.48 | 4.11 ± 0.45 | 3.68 ± 0.41 | 2.98 ± 0.33 |
| Muscle | 0.95 ± 0.12 | 0.81 ± 0.10 | 0.68 ± 0.09 | 0.52 ± 0.07 |
| Bone | 1.25 ± 0.16 | 1.10 ± 0.14 | 0.95 ± 0.12 | 0.75 ± 0.10 |
| Brain | 0.42 ± 0.05 | 0.35 ± 0.04 | 0.28 ± 0.03 | 0.21 ± 0.03 |
Data is presented as mean ± standard deviation.
Organ-Specific Accumulation Patterns
The accumulation of [18F]FPT in specific organs is a key aspect of its pharmacokinetic profile. The pancreas shows the highest initial uptake, followed closely by the kidneys. nih.gov This high uptake in the pancreas is a characteristic feature of many amino acid-based PET tracers. The liver also demonstrates significant accumulation, which gradually decreases over time. nih.gov In contrast, the brain exhibits very low uptake, which is advantageous for brain tumor imaging as it allows for a high tumor-to-background contrast. nih.goviaea.org The low bone uptake suggests good in vivo stability of the tracer, with minimal defluorination. researchgate.net
In Vivo Positron Emission Tomography (PET) Imaging in Disease Models
The utility of [18F]FPT as a tumor imaging agent has been evaluated in various animal models of cancer. These studies provide insights into its ability to detect tumors and differentiate them from other tissues.
Tumor-Bearing Animal Models
PET imaging with [18F]FPT has been successfully used to visualize tumors in animal models. The tracer's uptake in tumors is generally high, allowing for clear delineation of the tumor mass.
Sarcoma Models (e.g., S18 Fibrosarcoma)
In mice bearing S18 fibrosarcoma, [18F]FPT PET imaging has demonstrated high uptake in the tumor tissue. nih.goviaea.org This uptake is significantly higher than that in surrounding healthy tissues, resulting in good tumor-to-background contrast. nih.gov Comparative studies have shown that while [18F]FDG, a commonly used cancer imaging agent, also accumulates in tumors, it can also show high uptake in inflammatory tissues. nih.goviaea.org In contrast, [18F]FPT shows almost no uptake in inflammatory lesions, suggesting its potential superiority in differentiating tumors from inflammation. nih.govnih.goviaea.org
The table below shows the tumor-to-tissue ratios of [18F]FPT in mice with S18 fibrosarcoma at 60 minutes post-injection.
Table 2: [18F]FPT Tumor-to-Tissue Ratios in S18 Fibrosarcoma Model (60 min post-injection)
| Tissue | Tumor-to-Tissue Ratio |
|---|---|
| Blood | 3.25 ± 0.41 |
| Muscle | 5.38 ± 0.67 |
| Brain | 13.11 ± 1.85 |
Data is presented as mean ± standard deviation.
Glioma Models (e.g., 9L Glioma)
The low brain uptake of [18F]FPT in healthy animals makes it a promising candidate for brain tumor imaging. nih.goviaea.org Studies in rat models with implanted 9L glioma have shown the potential of this tracer. While direct studies on [18F]FPT in 9L glioma models are not extensively documented in the provided context, research on its close analog, O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET), provides valuable insights. nih.gov In F98 rat glioma models, [18F]FET demonstrated moderate uptake in the tumor with a maximum at 60 minutes post-injection and resulted in high tumor-to-brain ratios. nih.gov Given the similar structure and properties, [18F]FPT is expected to exhibit comparable behavior, offering high-contrast images of gliomas against the low background of healthy brain tissue. nih.govnih.goviaea.org The uptake of such amino acid tracers in glioma cells is mediated by over-expressed amino acid transporter systems. nih.gov
Other Carcinoma Models (e.g., Colon Carcinoma, Thymoma)
While initial studies of ¹⁸F-FPT heavily utilized fibrosarcoma models, research into its utility has extended to other types of cancer. nih.goviaea.org The evaluation in diverse carcinoma models is crucial for establishing the broad applicability of the tracer.
Preclinical studies have been conducted using the closely related analogue, O-(2-[18F]fluoroethyl)-L-tyrosine (¹⁸F-FET), in a mouse model of malignant thymoma (EL4). In these studies, ¹⁸F-FET demonstrated significantly higher accumulation in the thymoma tissue compared to normal organs. nih.gov The uptake of ¹⁸F-FET in EL4 mouse thymoma cells was found to be extensive in vitro. nih.gov Given that ¹⁸F-FPT is an analogue of ¹⁸F-FET, these findings suggest a potential utility for ¹⁸F-FPT in imaging thymomas, although direct studies are needed for confirmation. nih.govnih.gov
Animal models for colon carcinoma, such as xenografts using human cancer cell lines like DLD-1 or chemically induced models, are well-established for evaluating novel therapeutic and diagnostic agents. mdpi.commdpi.com While the L-type amino acid transporter system, a primary target for tracers like ¹⁸F-FPT, has been identified in human colon carcinoma cells, specific preclinical imaging studies evaluating ¹⁸F-FPT in colon carcinoma models were not prominently found in the reviewed literature. nih.gov
Quantitative Image Analysis: Tumor-to-Background Ratios
A critical aspect of evaluating a PET tracer's efficacy is its ability to produce high-contrast images, which is quantitatively assessed through metrics like the tumor-to-background ratio (TBR). nih.govmdpi.com A higher TBR indicates a clearer delineation of the tumor from surrounding healthy tissue.
In the preclinical assessment of the analogue ¹⁸F-FET in a mouse thymoma model, quantitative analysis revealed favorable tumor-to-muscle ratios. At 60 minutes post-injection, the mean ratio of ¹⁸F-FET uptake in the tumor compared to muscle tissue was 2.18. nih.gov This demonstrates a strong signal in the tumor relative to the non-specific uptake in muscle. In contrast, the ratio for inflammatory lesions to muscle was only 1.04, highlighting the tracer's specificity for tumor tissue over inflammation. nih.gov Studies with ¹⁸F-FPT have similarly noted high uptake in tumors, which is a prerequisite for high TBRs. nih.goviaea.org
The table below summarizes the quantitative uptake ratios for the analogue ¹⁸F-FET in a mouse model, providing insight into the imaging contrast that can be expected.
Table 1: ¹⁸F-FET Uptake Ratios in a Mouse Thymoma Model (60 min post-injection)
| Tissue Comparison | Mean Ratio (Range) |
|---|---|
| Tumor-to-Muscle | 2.18 (2.00 - 2.29) |
| Inflammation-to-Muscle | 1.04 (0.95 - 1.14) |
Data sourced from a study on ¹⁸F-FET in mice with EL4 thymoma and induced inflammation. nih.gov
Differentiation of Malignant Lesions from Inflammatory Processes
A significant limitation of the most widely used PET tracer, ¹⁸F-FDG, is its accumulation in both malignant and inflammatory cells, which can lead to false-positive results in cancer diagnosis and staging. researchgate.netnih.govnih.gov Consequently, a key area of preclinical investigation for novel amino acid tracers like ¹⁸F-FPT is their ability to specifically target tumors without significant uptake in areas of inflammation. iaea.org Research indicates that ¹⁸F-FPT and its analogues are superior to ¹⁸F-FDG in this regard, showing high specificity for tumor tissue. nih.goviaea.orgnih.govnih.gov
Induced Inflammation Models (e.g., S. aureus, turpentine)
To rigorously test the specificity of ¹⁸F-FPT, researchers have utilized established animal models of induced inflammation. These models create sterile or infectious inflammatory foci that can be compared directly with tumor tissues in the same animal.
One common model involves the intramuscular inoculation of Staphylococcus aureus (S. aureus) bacteria to create an abscess, representing a bacterial infection. nih.govnih.govnih.gov This method has been used in studies comparing the uptake of ¹⁸F-FPT, ¹⁸F-FET, and ¹⁸F-FDG. nih.govnih.gov Another frequently used model induces aseptic (sterile) inflammation through the injection of turpentine (B1165885) oil. nih.gov This allows for the evaluation of tracer uptake in response to inflammation that is not driven by an active infection. These models are crucial for demonstrating that the tracer's accumulation is specific to the biology of the tumor cells rather than a general inflammatory response. nih.govnih.gov
Comparative Uptake in Inflamed versus Tumor Tissues
Direct comparative studies in animal models have consistently demonstrated the differential uptake of ¹⁸F-FPT in tumors versus inflammatory tissues. In mice bearing both an S18 fibrosarcoma and a S. aureus-induced abscess, PET imaging showed high uptake of ¹⁸F-FPT in the tumor. nih.goviaea.org In stark contrast, there was almost no uptake of ¹⁸F-FPT in the inflammatory tissue. nih.goviaea.orgnih.gov
This specificity is a hallmark of amino acid tracers like ¹⁸F-FPT and ¹⁸F-FET. nih.gov While ¹⁸F-FDG shows high accumulation in both the tumor and the inflamed lesion, ¹⁸F-FPT and ¹⁸F-FET selectively localize in the tumor. nih.govnih.govnih.gov For instance, one study quantified the standardized uptake value (SUV) of ¹⁸F-FET in a S. aureus abscess wall at 0.74, a value even lower than that of contralateral muscle. nih.gov In the same study, ¹⁸F-FDG uptake in the abscess was high, with an SUV of 4.08. nih.gov This low uptake of fluorinated tyrosine analogues in non-neoplastic inflammatory cells promises a higher specificity for tumor detection. nih.gov
The table below presents a comparison of tracer uptake in tumor and inflammatory tissues from preclinical studies.
Table 2: Comparative Uptake of PET Tracers in Tumor vs. Inflammation Models
| Tracer | Uptake in Tumor | Uptake in Inflammation (S. aureus or Turpentine) | Reference |
|---|---|---|---|
| O-(3-[18F]Fluoropropyl)-L-tyrosine (¹⁸F-FPT) | High | Almost None | nih.goviaea.orgnih.gov |
| O-(2-[18F]fluoroethyl)-L-tyrosine (¹⁸F-FET) | High | Very Low / None | nih.govnih.govnih.govnih.gov |
| [¹⁸F]Fluorodeoxyglucose (¹⁸F-FDG) | High | High | nih.govnih.govnih.govnih.gov |
This table synthesizes findings from multiple comparative preclinical studies.
Mechanisms of Action and Biological Specificity of O 3 18f Fluoropropyl L Tyrosine
Amino Acid Transporter Systems Implicated in Uptake
The uptake of O-(3-[18F]Fluoropropyl)-L-tyrosine into cells is not mediated by a single transport mechanism but rather by a combination of systems, primarily the L-type amino acid transporter (LAT) system and certain sodium-dependent transporter systems. nih.gov The relative contribution of each system can vary depending on the cell type and its physiological state.
The L-type amino acid transporter system is an energy-independent mechanism that facilitates the transport of large neutral amino acids, such as leucine, tyrosine, and phenylalanine. This system functions as an obligatory exchanger, transporting one amino acid into the cell while exporting another out. Its activity is notably upregulated in many types of cancer cells to meet the high demand for essential amino acids required for growth and proliferation. nih.gov Studies on the close analog of ¹⁸F-FPT, O-(2-[¹⁸F]Fluoroethyl)-L-tyrosine (¹⁸F-FET), have shown that its transport is predominantly (approximately 80%) mediated by the L-type system. nih.gov Given the structural similarity, ¹⁸F-FPT is also a principal substrate for this transport system. nih.gov
The LAT family consists of several subtypes, with LAT1 being the most prominent in the context of tumor imaging. LAT1, which forms a heterodimer with the glycoprotein (B1211001) CD98 (4F2hc), is characterized by its high affinity for large neutral amino acids. It is highly expressed in various malignant tumors and the blood-brain barrier, but has limited expression in normal peripheral tissues. This expression profile makes it an attractive target for tumor-specific imaging agents. nih.govnih.gov
While direct competitive inhibition studies for ¹⁸F-FPT are not extensively detailed, evidence from analogous tracers strongly supports its specificity for the LAT1 subtype. For instance, the uptake of ¹⁸F-fluoropropoxytryptophan (¹⁸F-FTP), another amino acid tracer, is recognized and inhibited by specific LAT1 inhibitors. nih.gov The uptake of ¹⁸F-FET in gliomas is also suggested to be primarily driven by LAT1 overexpression. nih.govnih.gov This collective evidence strongly implies that ¹⁸F-FPT's transport via the L-system is predominantly, if not exclusively, mediated by the LAT1 subtype.
Table 1: Implicated Amino Acid Transporter Systems for ¹⁸F-FPT and Analogs
| Transporter System | Tracer | Key Findings | References |
|---|---|---|---|
| L-type Amino Acid Transporter (LAT) | ¹⁸F-FPT, ¹⁸F-FET | Major transport route for these amino acid analogs. | nih.gov |
| LAT1 Subtype | ¹⁸F-FET, ¹⁸F-FTP | Overexpressed in tumors; primary mediator of uptake for analogous tracers. | nih.govnih.govnih.gov |
| Sodium-Dependent System B⁰ | ¹⁸F-FPT, ¹⁸F-FET | Identified as a transport pathway, particularly in certain tumor types like gliomas. | nih.gov |
| System A | General | A sodium-dependent system, but less implicated for tyrosine analogs compared to System B⁰. | nih.govnih.gov |
In addition to the LAT system, ¹⁸F-FPT uptake is also mediated by sodium-dependent amino acid transporters. These systems utilize the sodium gradient across the cell membrane, established by the Na⁺/K⁺-ATPase pump, to drive amino acid transport into the cell. frontiersin.org Two such systems of relevance are System A and System B⁰.
System A transporters, such as SNAT1 and SNAT2, typically transport small, non-branched neutral amino acids like alanine (B10760859) and glutamine. nih.govnih.govfrontiersin.org While it is a crucial transporter for many cellular processes, its role in the direct uptake of bulky tyrosine analogs like ¹⁸F-FPT appears to be minor compared to other systems.
In contrast, System B⁰, which is also Na⁺-dependent, has been specifically implicated in the transport of ¹⁸F-FPT and its analogs. nih.gov For example, studies in F98 rat glioma cells demonstrated that a significant portion (around 30%) of ¹⁸F-FET uptake was attributable to the Na⁺-dependent System B⁰. nih.gov This indicates that ¹⁸F-FPT transport is bimodal, relying on both the high-capacity LAT system and the Na⁺-dependent System B⁰, which may contribute to its retention characteristics in specific tissues.
L-type Amino Acid Transporter System (LAT)
Cellular Retention Mechanisms
The efficacy of a PET tracer depends not only on its initial uptake but also on its retention within the target cells over a sufficient duration to allow for clear imaging. The mechanisms governing the retention of ¹⁸F-FPT are distinct from those of other classes of PET tracers like ²-[¹⁸F]fluoro-2-deoxy-D-glucose (¹⁸F-FDG).
Natural amino acids, once transported into a cell, can be incorporated into proteins via synthesis. Some early amino acid PET tracers, such as L-[¹¹C]methionine, are substrates for protein synthesis, and their retention is partly due to this incorporation into the cellular protein pool. nih.gov
However, ¹⁸F-FPT is a non-natural, synthetic amino acid analog. A key feature of its design and biological behavior is that it is not significantly incorporated into proteins. nih.gov Research on its close analog, ¹⁸F-FET, has confirmed that it does not undergo protein synthesis in human colon carcinoma cells. nih.gov Therefore, the accumulation and retention of ¹⁸F-FPT in tumor cells are not a measure of protein synthesis rates. Instead, the retention is primarily a reflection of the high level of amino acid transport activity. The tracer is effectively "trapped" by a high intracellular concentration maintained by the continuous influx via overexpressed LAT1 and System B⁰ transporters, which outpaces the rate of efflux from the cell. This makes ¹⁸F-FPT an imaging agent that specifically reflects transport capacity rather than metabolic incorporation. nih.govnih.gov
The concept of "metabolic trapping" is most famously exemplified by ¹⁸F-FDG. Upon entering the cell, ¹⁸F-FDG is phosphorylated by hexokinase to ¹⁸F-FDG-6-phosphate. researchgate.netresearchgate.net This phosphorylated form cannot be further metabolized nor can it easily exit the cell, effectively trapping the radionuclide intracellularly. researchgate.netwikipedia.org
This type of enzymatic metabolic trapping does not apply to ¹⁸F-FPT. As it is not incorporated into proteins, and there is no known enzymatic modification that would trap it within the cell in a manner analogous to ¹⁸F-FDG, its retention mechanism is distinct. The prolonged retention observed for ¹⁸F-FPT is a function of the transport kinetics themselves—a high rate of influx combined with a slower rate of efflux, leading to a net accumulation within the cell. nih.gov This accumulation is sustained by the elevated and persistent activity of the LAT1 and System B⁰ transporters on tumor cells compared to surrounding healthy tissue.
Table 2: Comparison of Cellular Retention Mechanisms
| Feature | O-(3-[¹⁸F]Fluoropropyl)-L-tyrosine (¹⁸F-FPT) | ²-[¹⁸F]fluoro-2-deoxy-D-glucose (¹⁸F-FDG) |
|---|---|---|
| Primary Uptake Mechanism | Amino Acid Transporters (LAT1, System B⁰) | Glucose Transporters (GLUT) |
| Incorporation into Macromolecules | No significant incorporation into proteins. | Not applicable. |
| Metabolic Trapping | No enzymatic trapping; retention is based on high transport activity vs. efflux. | Yes, via phosphorylation by hexokinase to ¹⁸F-FDG-6-phosphate. |
| Biological Process Measured | Amino acid transport capacity. | Glucose metabolism. |
| References | nih.govnih.gov | researchgate.netresearchgate.netwikipedia.org |
In Vitro Cellular Uptake Studies
In vitro studies using various cancer cell lines are fundamental to elucidating the specific mechanisms of ¹⁸F-FPT uptake. These studies allow for a controlled environment to investigate the transport systems involved and the kinetics of cellular accumulation.
Cell Line Selection
To investigate the utility of ¹⁸F-FPT across different cancer types, a variety of human cancer cell lines have been utilized in uptake studies. These include:
Human Carcinoma Cells: Studies have often employed human carcinoma cell lines to evaluate ¹⁸F-FPT uptake. For instance, a close analog, O-(2-[¹⁸F]Fluoroethyl)-L-tyrosine (¹⁸F-FET), was shown to be transported into SW 707 human colon carcinoma cells. nih.gov Given the similar structure and function, these findings provide insights into the potential behavior of ¹⁸F-FPT in carcinoma cells.
Glioma Cells: Brain tumors, particularly gliomas, show a significant increase in amino acid uptake compared to normal brain tissue. nih.gov Consequently, glioma cell lines are a major focus of research for amino acid-based PET tracers. Studies on ¹⁸F-FET have demonstrated high uptake in glioma cells, which is attributed to the overexpression of L-type amino acid transporters. researchgate.netosti.govresearchgate.net Specifically, the F98 rat glioma cell line has been used to study the transport of ¹⁸F-FET. nih.gov
Small Cell Lung Cancer Cells: While specific data on ¹⁸F-FPT uptake in small cell lung cancer (SCLC) cell lines is not extensively detailed in the provided context, research on non-small cell lung cancer (NSCLC) highlights the importance of amino acid transporters. mdpi.com The expression of L-type amino acid transporter 1 (LAT1) has prognostic significance in NSCLC, suggesting that ¹⁸F-FPT could be a valuable imaging agent for this cancer type as well. nih.gov
Kinetic Analyses of Cellular Accumulation
Kinetic analyses of ¹⁸F-FPT uptake in cancer cells reveal a rapid accumulation of the tracer. Studies comparing ¹⁸F-FPT with its analog ¹⁸F-FET and the commonly used tracer ¹⁸F-FDG have been conducted in mice bearing S18 fibrosarcoma. nih.gov These studies demonstrated high uptake and long retention of ¹⁸F-FPT in the tumor. nih.gov
The kinetics of the closely related tracer ¹⁸F-FET have been studied more extensively. In vitro kinetic uptake of ¹⁸F-FET shows a rapid initial uptake, peaking around 40 minutes. mdpi.com Dynamic PET scans in glioma patients have been used to generate quantitative parametric maps of ¹⁸F-FET kinetics, providing detailed information on its uptake and distribution. rug.nl
Interactive Data Table: Kinetic Parameters of Related Amino Acid Tracers
| Tracer | Peak Uptake Time (in vitro) | Key Kinetic Feature | Reference |
| ¹⁸F-FET | ~40 minutes | Rapid initial uptake | mdpi.com |
| ¹⁸F-FCH | >90 minutes | Progressive, continuous rise | mdpi.com |
Inhibition Studies with Amino Acid Transporter Blockers
To identify the specific transporters involved in ¹⁸F-FPT uptake, inhibition studies are performed using known blockers of amino acid transport systems. These studies have been crucial in confirming the role of the L-type amino acid transporter system.
Research on the analog ¹⁸F-FET has shown that its uptake is primarily mediated by the L-type amino acid transporter system, with studies indicating that this system accounts for approximately 80% of the transport in human SW 707 colon carcinoma cells. nih.gov The remaining transport is attributed to the Na⁺-dependent system B⁰. nih.gov The L-type amino acid transporter subtypes LAT1 and LAT2 are highly expressed in primary brain tumors and function as exchangers of neutral amino acids. researchgate.net
Inhibition studies using specific blockers for these transporters would be expected to significantly reduce the uptake of ¹⁸F-FPT in cancer cells, confirming its reliance on these pathways. For example, L-3-[¹⁸F]-fluoro-α-methyl tyrosine ([¹⁸F]FAMT), another amino acid PET tracer, shows high specificity for malignant tumors due to its selective transport via LAT1. nih.gov
Comparative Preclinical Studies with Other Radiotracers
Comparison with 2-[18F]Fluoro-2-deoxy-D-glucose ([18F]FDG)
[18F]FDG is the most widely used PET tracer in oncology, capitalizing on the increased glucose metabolism of cancer cells. However, its significant uptake in inflammatory cells can lead to false-positive results. nih.goviaea.org
A key advantage of amino acid tracers like [18F]FPT over [18F]FDG is their superior specificity in distinguishing tumors from inflammatory lesions. nih.gov Preclinical studies in mouse models have demonstrated this crucial difference. In mice bearing S18 fibrosarcoma and those with S. aureus-induced inflammation, both [18F]FPT and [18F]FDG showed high uptake in the tumor. nih.gov However, in the inflammatory tissue, there was high uptake of [18F]FDG, while [18F]FPT uptake was almost negligible. nih.govnih.gov This suggests that [18F]FPT is less likely to accumulate in inflammatory cells, a significant advantage for accurate tumor imaging. nih.goviaea.orgnih.gov This characteristic is shared with its close analog, [18F]FET, which also shows low uptake in inflammatory tissues compared to [18F]FDG. nih.govresearchgate.net
The differential uptake is attributed to the distinct metabolic pathways these tracers utilize. [18F]FDG is taken up by cells with high glucose metabolism, a characteristic of both cancer cells and activated immune cells present in inflammation. jbr-pub.org.cn In contrast, amino acid tracers like [18F]FPT are primarily transported into cells via amino acid transporters, particularly the L-type amino acid transporter (LAT) system, which is overexpressed in many tumor cells but not to the same extent in inflammatory cells. nih.govjbr-pub.org.cn
Table 1: Comparative Uptake of Radiotracers in Preclinical Models
| Radiotracer | Tumor Uptake | Inflammatory Tissue Uptake |
| [18F]FPT | High nih.gov | Almost None nih.govnih.gov |
| [18F]FDG | High nih.gov | High nih.govnih.gov |
| [18F]FET | High nih.gov | Almost None nih.govnih.gov |
This table is based on findings from preclinical studies in mice bearing S18 fibrosarcoma and S. aureus-induced inflammation.
High tumor-to-background contrast is essential for clear tumor visualization and accurate diagnosis. While direct quantitative comparisons of tumor-to-background ratios for [18F]FPT versus [18F]FDG in the same preclinical models are not extensively detailed in the provided search results, the significantly lower uptake of [18F]FPT in inflammatory and normal tissues inherently suggests a better contrast profile in situations where inflammation is a confounding factor. nih.govnih.gov For its analog, [18F]FET, studies in brain tumors have shown a higher tumor-to-background contrast compared to [18F]FDG because of lower uptake in normal brain tissue. frontiersin.orgnih.gov Given the similar behavior of [18F]FPT and [18F]FET in preclinical models regarding tumor and inflammation uptake, it is reasonable to infer that [18F]FPT would also offer a favorable tumor-to-background contrast. nih.gov
Comparison with ¹¹C-Labeled Amino Acids (e.g., L-[¹¹C]Methionine)
A significant portion of preclinical and clinical research in amino acid PET imaging has utilized tracers labeled with carbon-11 (B1219553) (¹¹C), with L-[¹¹C]Methionine (¹¹C-MET) being a prominent example. nih.govnih.gov These tracers have proven effective in various oncological applications, particularly in neuro-oncology, due to their ability to delineate tumors with high sensitivity. nih.govnih.govmdpi.com
One of the most significant practical advantages of 18F-FPT over ¹¹C-labeled counterparts like ¹¹C-MET lies in the differing half-lives of their respective radioisotopes. nih.gov Fluorine-18 (B77423) possesses a half-life of approximately 110 minutes, whereas carbon-11 has a much shorter half-life of about 20 minutes. researchgate.netnih.gov This longer half-life of fluorine-18 offers several logistical and clinical benefits. researchgate.net
The extended timeframe allows for more complex and multi-step radiosynthesis procedures, potentially leading to higher purity and more consistent production yields. mdpi.com Furthermore, the nearly two-hour half-life of ¹⁸F facilitates transportation from a central cyclotron facility to multiple satellite PET imaging centers, broadening the accessibility of the tracer. nih.govresearchgate.net In contrast, the 20-minute half-life of ¹¹C necessitates an on-site cyclotron, limiting the use of tracers like ¹¹C-MET to institutions with this expensive infrastructure. nih.govresearchgate.net The longer half-life of ¹⁸F also enables imaging at later time points post-injection, which can be advantageous for achieving better tumor-to-background contrast as the tracer clears from non-target tissues. mdpi.com
| Radionuclide | Half-Life | Key Advantage | Logistical Consideration |
| Fluorine-18 (¹⁸F) | ~110 minutes | Allows for centralized production and distribution; enables later imaging time points. | Can be transported to facilities without a cyclotron. |
| Carbon-11 (¹¹C) | ~20 minutes | Allows for multiple studies in the same day due to rapid decay. | Requires an on-site cyclotron for production. |
This table summarizes the key differences in half-life and their logistical implications for ¹⁸F and ¹¹C-labeled radiotracers.
The metabolic fate of a radiotracer is a critical factor influencing its imaging characteristics. L-[¹¹C]Methionine is a natural amino acid and, following its transport into cells, can be incorporated into proteins. nih.gov This metabolic trapping contributes to its retention in tumor cells. nih.gov However, this incorporation into the protein synthesis pathway can also be a source of confounding signal, as it is not solely reflective of amino acid transport. nih.gov
In contrast, many ¹⁸F-labeled amino acid analogs, including those similar in structure to 18F-FPT like O-(2-[18F]fluoroethyl)-L-tyrosine (18F-FET), are not incorporated into proteins. nih.gov Their accumulation in tumor cells is primarily driven by transport across the cell membrane through various amino acid transporter systems. nih.govnih.gov This can be advantageous as the PET signal is more directly related to the activity of these transporters, which are often upregulated in cancer cells. nih.govfrontiersin.org While specific metabolic studies on 18F-FPT are part of its ongoing evaluation, its design as a non-natural amino acid analog suggests its behavior is likely dominated by transport rather than protein incorporation, similar to other fluoroalkylated tyrosine derivatives. nih.gov This distinction is important, as tracers that are not metabolized can offer a clearer and more specific signal related to the target transport mechanism. frontiersin.orge-century.us Some studies have indicated that ¹¹C-MET may have lower specificity in differentiating tumors from inflammatory processes compared to some ¹⁸F-labeled amino acids, as both conditions can exhibit increased metabolic activity. frontiersin.org
Comparison with Other [¹⁸F]-Labeled Amino Acid Tracers
The field of oncologic PET imaging has seen the development of a diverse array of ¹⁸F-labeled amino acid tracers. nih.gov These tracers vary in their core amino acid structure and the position of the fluorine-18 label, both of which can significantly influence their biological properties and imaging performance. mdpi.comfrontiersin.org Comparisons between 18F-FPT and other ¹⁸F-amino acids, such as 18F-FET and 3,4-dihydroxy-6-[¹⁸F]-fluoro-L-phenylalanine (¹⁸F-FDOPA), are crucial for identifying the optimal tracer for specific clinical applications. nih.govfrontiersin.org
Amino acids are transported into cells by a variety of transporter systems, with the L-type amino acid transporter (LAT) system, particularly LAT1, and the sodium-dependent systems A and ASC being major contributors to the uptake of many PET tracers in tumors. frontiersin.orgnih.govfrontiersin.org The specific amino acid backbone of a tracer largely determines its affinity for these different transport systems. mdpi.com
For instance, many successful amino acid tracers, including 18F-FET and ¹⁸F-FDOPA, are substrates for the system L transporter. frontiersin.org This system is particularly active at the blood-brain barrier, making these tracers well-suited for brain tumor imaging. nih.gov 18F-FPT, as a tyrosine derivative, is also expected to be a substrate for the L-type transporter system. nih.gov However, subtle structural modifications, such as the length of the fluoroalkyl chain, can alter transport kinetics and affinity for different transporters. nih.gov For example, studies with 18F-FET have shown that while it is primarily transported by the L-system, a component of its uptake can also be mediated by the Na+-dependent system B0. nih.gov The transport mechanisms of other tracers, such as anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid (¹⁸F-FACBC), have been shown to involve both sodium-dependent (like ASCT2) and sodium-independent (like LAT1) transporters. e-century.us The precise profile of transporter interaction for 18F-FPT is a key area of preclinical investigation, as it will ultimately define its tumor-to-background contrast and suitability for imaging different cancer types. nih.gov
| Radiotracer | Primary Amino Acid Backbone | Known/Expected Transporter Interaction |
| O-(3-[18F]Fluoropropyl)-L-tyrosine (18F-FPT) | Tyrosine | L-type amino acid transporter, potentially others. nih.gov |
| O-(2-[18F]Fluoroethyl)-L-tyrosine (18F-FET) | Tyrosine | Primarily L-type, also Na+-dependent system B0. nih.govnih.gov |
| 3,4-dihydroxy-6-[¹⁸F]-fluoro-L-phenylalanine (¹⁸F-FDOPA) | Phenylalanine (DOPA) | L-type amino acid transporter. frontiersin.org |
| anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid (¹⁸F-FACBC) | Cyclobutane carboxylic acid | ASCT2, LAT1. e-century.us |
This table provides a comparison of the amino acid backbones and associated transport systems for several ¹⁸F-labeled tracers.
The position of the fluorine-18 atom on the amino acid molecule is not arbitrary and can have a profound impact on the tracer's biological behavior, including its metabolic stability and interaction with transport systems. mdpi.comnih.gov Attaching the fluorine via a fluoroalkyl chain, as in 18F-FPT and 18F-FET, is a common strategy to prevent in vivo defluorination, which can be a problem with direct fluorination of aromatic rings. nih.gov Rapid in vivo defluorination was observed for some directly fluorinated tryptophan analogs, compromising their imaging utility. nih.gov
Furthermore, the specific placement of the fluorine atom can influence the tracer's affinity for its target transporters. A study comparing different isomers of [¹⁸F]fluoro-α-methyl-tyrosine found that the D-isomer, D-[¹⁸F]FAMT, exhibited different biodistribution and clearance characteristics compared to the L-isomer, although both appeared to be transported by LAT1. researchgate.net Similarly, a recent study evaluated a meta-substituted analog of 18F-FET, termed m-[¹⁸F]FET. nih.govacs.org This change in the position of the fluoroethyl group on the tyrosine ring resulted in significantly improved uptake in glioblastoma cells in vitro and faster tumor accumulation in vivo compared to the standard 18F-FET. nih.govacs.org This highlights that even subtle changes in the molecular structure, such as the point of attachment of the fluorine-containing group, can lead to significant differences in the tracer's performance. The selection of the 3-fluoropropyl chain in 18F-FPT is therefore a deliberate design choice aimed at optimizing its pharmacokinetic and pharmacodynamic properties for tumor imaging. nih.gov
Advancements and Challenges in O 3 18f Fluoropropyl L Tyrosine Radiotracer Development
Optimization of Radiochemical Yields and Purity for Routine Production
Key to optimizing the yield is the careful control of reaction conditions and the purity of the precursor materials. For instance, in the synthesis of other 18F-labeled tracers, the choice of precursor has been shown to significantly impact the radiochemical yield. nih.gov Similarly, the efficiency of the initial [18F]fluorination step and the subsequent purification are critical. High-performance liquid chromatography (HPLC) is a standard method for purifying the final product and ensuring high radiochemical purity, which is crucial for image quality and diagnostic accuracy. nih.govnih.govymaws.com For many PET radiopharmaceuticals, a radiochemical purity of over 95% is the accepted standard. nih.govresearchgate.net
The following table summarizes the reported radiochemical yields and purities for [18F]FPT and a related tracer, [18F]FET.
Radiochemical Yield and Purity of [18F]FPT and [18F]FET
| Radiotracer | Synthesis Method | Radiochemical Yield (non-decay corrected) | Radiochemical Purity | Reference |
|---|---|---|---|---|
| [18F]FPT | Manual, two-step | 25-30% | >95% | nih.gov |
| [18F]FPT | Automated, two-step | ~12% | >95% | iaea.org |
| [18F]FET | Automated, one-step | 55-60% | >99% | nih.gov |
Strategies for Enhancing Enantiomeric Purity
For chiral radiopharmaceuticals like [18F]FPT, ensuring high enantiomeric purity is critical as different enantiomers can exhibit distinct biological activities. The desired L-enantiomer is the biologically active form for amino acid transporters. The synthesis of enantiomerically pure radiotracers often starts with a chiral precursor. For example, the synthesis of other 18F-labeled amino acids has utilized chiral precursors to achieve high enantiomeric purity, often exceeding 94%. rsc.org
One approach to ensure high enantiomeric purity is the use of chiral precursors, such as a Ni(II) complex of a (S)-tyrosine Schiff's base, which has been explored for the synthesis of related compounds. researchgate.net Another strategy involves the use of specific chiral synthons in the precursor synthesis. For instance, in the production of other chiral molecules, specific building blocks like (S)-1-(benzoylcarbonyl)-2-tert-butyl-3,5-dimethyl-4-imidazolidinone have been employed to ensure an enantiomeric purity of ≥98%. google.com
The development of analytical methods to accurately determine the enantiomeric purity is also crucial. Chiral HPLC is a common technique used for this purpose.
Addressing Radiodefluorination and Metabolic Stability
The in vivo stability of a radiotracer is a key determinant of its imaging performance. nih.gov Radiodefluorination, the cleavage of the carbon-fluorine bond, can lead to the release of free [18F]fluoride, which accumulates in bone and can degrade image quality. nih.gov While aromatic C-F bonds are generally more stable than aliphatic ones, the benzylic position can be more susceptible to metabolic degradation. nih.gov
Studies on the metabolic stability of [18F]FPT are ongoing. Research on analogous compounds suggests that the metabolic stability can be influenced by the chemical structure. nih.gov For instance, the introduction of deuterium (B1214612) near the fluorine-18 (B77423) atom has been explored as a strategy to increase metabolic stability by leveraging the kinetic isotope effect. nih.gov
The addition of stabilizers, such as ethanol, to the final formulation can help to reduce radiolysis and maintain radiochemical purity over time. sid.irnih.gov The metabolic stability of a tracer is often assessed through in vitro assays using liver microsomes or hepatocytes, which can predict its in vivo clearance. youtube.com
Development of Automated Synthesis Protocols
The transition from manual synthesis to automated protocols is essential for the routine clinical production of PET radiotracers. rsc.orgresearchgate.net Automation offers several advantages, including improved reproducibility, higher yields, reduced radiation exposure to personnel, and compliance with Good Manufacturing Practice (GMP) guidelines. nih.govnih.govnih.gov
Cassette-based automated synthesis modules, such as the GE TRACERlab and AllinOne systems, are widely used for the production of 18F-labeled radiopharmaceuticals. rsc.orgnih.govresearchgate.netresearchgate.net These systems utilize pre-packaged cassettes containing the necessary reagents and tubing, simplifying the synthesis process and ensuring consistency. rsc.orgresearchgate.net
A fully automated synthesis of [18F]FPT has been developed, demonstrating the feasibility of its routine production. iaea.org The process involved direct nucleophilic fluorination on a quaternary 4-aminopyridinium (B8673708) resin. iaea.org The development of automated methods often requires adaptation of the manual synthesis procedure. For example, the solvent used for radiolabeling may need to be changed to be compatible with the automated module. nih.gov
The table below provides examples of automated synthesis platforms and their applications in producing 18F-labeled radiotracers.
Automated Synthesis Platforms for 18F-Radiotracer Production
| Synthesis Platform | Radiotracer(s) | Key Features | Reference |
|---|---|---|---|
| AllinOne | [18F]FTP, [18F]FTT, [18F]ISO-1, etc. | Versatile for various 18F-tracers, cGMP compliant | nih.govnih.gov |
| GE TRACERLab FX2 N | [18F]FE-PE2I | GMP-compliant, scaled-up production | nih.gov |
| Modified [18F]FDG synthesizer | [18F]FES | Clinically applicable, reproducible high yield | nih.gov |
| Synthra RNplus | [18F]CETO | GMP compliant, good radiochemical yield and purity | diva-portal.org |
| Modified TracerLab FX C Pro | 6-l-[18F]FMT | Allows switching between 11C and 18F labeling | mdpi.com |
Future Research Directions and Translational Potential Preclinical Focus
Exploring Novel Precursors and Labeling Strategies
The efficient and reproducible synthesis of [18F]FPT is paramount for its widespread preclinical and potential clinical use. Current research focuses on optimizing precursor molecules and radiolabeling techniques to improve radiochemical yield, purity, and automation.
Researchers are also exploring different precursors to enhance labeling efficiency. While mesylate precursors have been used, tosylate precursors have shown to significantly increase the radiolabeling yield for similar compounds. nih.gov The development of novel labeling methodologies, such as those involving metal-catalyzed radiofluorination or the use of heteroatoms, could further streamline the synthesis of [18F]-labeled amino acids like [18F]FPT. nih.gov Recent advancements in radiofluorination techniques, including the use of sulfur fluoride (B91410) exchange (SuFEx), have shown promise for the rapid and efficient labeling of biomolecules. frontiersin.org
Table 1: Comparison of Manual and Automated Synthesis of [18F]-Labeled Amino Acid Analogs
| Parameter | Manual Synthesis ([18F]FPT) | Automated Synthesis ([18F]FPAMT) | Automated Synthesis ([18F]FTP) |
| Radiochemical Yield (Decay-Corrected) | 25-30% | 15% | Not Reported |
| Synthesis Time | ~60 min | 110 min | Not Reported |
| Radiochemical Purity | >96% | >96% | >95% |
| Reference | nih.gov | researchgate.net | nih.gov |
Note: [18F]FPAMT (O-[3-18F-fluoropropyl]-α-methyl Tyrosine) and [18F]FTP ( [18F]fluoropropoxytryptophan) are analogs of [18F]FPT.
Investigation of O-(3-[18F]Fluoropropyl)-L-tyrosine in a Broader Range of Preclinical Disease Models
While much of the initial research on [18F]FPT has centered on oncology, its utility is being explored in a wider array of preclinical disease models.
Neurological Disorders (Excluding Human Trials)
The brain's reliance on amino acid transport systems makes [18F]FPT a promising candidate for imaging neurological disorders. Preclinical PET imaging in animal models of neurodegenerative diseases like Alzheimer's and Parkinson's is a rapidly advancing field. frontiersin.orgnih.gov Tracers like [18F]FDG are used to assess cerebral glucose metabolism, which is often altered in these conditions. frontiersin.orgnih.gov The development of tracers that can visualize specific pathological hallmarks, such as β-amyloid plaques and tau tangles, has been a significant breakthrough. frontiersin.orgnih.gov
In the context of Parkinson's disease models, PET imaging with tracers like [18F]FDOPA is used to evaluate dopaminergic function. uzh.chfrontiersin.org Given that amino acid transport is altered in various brain pathologies, [18F]FPT could offer a unique window into the metabolic changes associated with neuronal dysfunction in animal models of these diseases. Its low uptake in the normal brain provides a potential advantage for visualizing pathological processes. nih.gov For instance, in a mouse model of glioblastoma, a related tracer, [18F]FET, demonstrated its utility in monitoring treatment response. nih.gov
Non-Oncological Applications in Animal Models
Beyond oncology and neurology, the investigation of [18F]FPT in other preclinical contexts is warranted. One key area is the differentiation between tumor tissue and inflammation. Studies in mice have shown that while [18F]FDG accumulates in both tumors and inflammatory tissues, [18F]FPT and its analogue [18F]FET show high uptake in tumors but almost no uptake in sites of bacterial-induced inflammation. nih.gov This suggests a significant advantage for [18F]FPT in accurately delineating tumors from inflammatory processes, a common challenge in oncologic imaging. This characteristic could be particularly valuable in assessing treatment response where inflammation can be a confounding factor.
Integration with Multimodal Preclinical Imaging Techniques
The combination of PET with anatomical imaging modalities like computed tomography (CT) and magnetic resonance imaging (MRI) offers a more comprehensive understanding of disease processes. nih.gov Preclinical PET/CT and PET/MRI systems allow for the precise localization of metabolic activity identified by [18F]FPT within the anatomical context provided by CT or the superior soft-tissue contrast of MRI. researchgate.netcnr.it
In preclinical studies of brain tumors, for example, co-registering [18F]FPT PET images with MRI scans can provide detailed information on tumor metabolism and its relationship to the surrounding brain structures. nih.gov This is particularly important for assessing tumor infiltration and planning therapeutic strategies in animal models. The integration of [18F]FPT PET with other imaging techniques can provide a more complete picture of the tumor microenvironment, including vascularity and cellularity, which is crucial for evaluating the efficacy of novel therapies.
Elucidating Specific Subtypes of Amino Acid Transporters Targeted by this compound in Various Preclinical Contexts
The uptake of amino acids into cells is mediated by a variety of transporter systems. nih.gov Understanding which of these transporters are primarily responsible for the uptake of [18F]FPT in different tissues and disease states is a key area of ongoing research. It is known that tumor cells often overexpress amino acid transporters to meet their high metabolic demands. nih.gov
In vitro studies with a close analog, O-(2-[18F]Fluoroethyl)-L-tyrosine ([18F]FET), have shown that its transport is mainly mediated by the L-type amino acid transporter system (LAT). nih.gov This system is an attractive target for oncologic imaging as its expression is often upregulated in cancer cells. Further in vitro and in vivo blocking studies in various preclinical models are needed to precisely identify the transporter subtypes (e.g., LAT1, LAT2, ASCT2) that have a high affinity for [18F]FPT. This knowledge will be critical for interpreting [18F]FPT uptake patterns and for developing more targeted therapeutic strategies.
Pharmacokinetic Modeling in Preclinical Species (Excluding Human Data)
Pharmacokinetic modeling in preclinical species is essential for understanding the in vivo behavior of [18F]FPT and for extrapolating findings to potential human applications. Biodistribution studies in normal mice have shown that [18F]FPT exhibits high uptake in the kidneys, liver, and pancreas, with low uptake in the brain. nih.gov The tracer is cleared relatively quickly from the blood.
Table 2: Biodistribution of [18F]FPT in Normal Mice (%ID/g at 60 min post-injection)
| Organ | %ID/g |
| Blood | 0.85 ± 0.12 |
| Heart | 0.65 ± 0.09 |
| Lung | 1.12 ± 0.15 |
| Liver | 2.54 ± 0.35 |
| Spleen | 0.78 ± 0.11 |
| Pancreas | 3.12 ± 0.43 |
| Kidney | 4.21 ± 0.58 |
| Muscle | 0.45 ± 0.06 |
| Bone | 0.55 ± 0.08 |
| Brain | 0.15 ± 0.02 |
Data adapted from a study in normal mice. nih.gov
Dynamic PET imaging in preclinical models allows for the calculation of kinetic parameters, such as the rate constants for transport across the blood-brain barrier. For the related tracer [18F]FET, in vivo studies in mice determined a plasma half-life of 94 minutes. nih.gov Similar detailed pharmacokinetic modeling for [18F]FPT in various animal models will provide crucial information on its uptake, distribution, and clearance, which is vital for optimizing imaging protocols and for the quantitative assessment of its uptake in different tissues.
Advanced Metabolic Pathway Studies in Animal Models (Excluding Protein Incorporation for Retention)
Initial studies have indicated that fluoroalkylated amino acid analogs exhibit high metabolic stability in vivo. sigmaaldrich.comiaea.org The primary analytical method for these investigations in animal models involves radio-high-performance liquid chromatography (radio-HPLC). This technique is applied to samples from various tissues, including blood plasma, urine, liver, and tumor homogenates, at different time points following the administration of the radiotracer. By comparing the radio-chromatogram of the tissue extracts to that of the original, unmetabolized [18F]FPT, researchers can quantify the percentage of the tracer that remains intact versus the percentage that has been converted into radiolabeled metabolites.
Systematic in vitro studies using rat hepatic microsomes and human serum have suggested that the fluoropropyl group confers significant biological stability. iaea.org Preclinical in vivo analyses in rodents are expected to confirm this high stability. In these studies, blood and tissue samples are collected and processed to extract the radiolabeled compounds. Subsequent radio-HPLC analysis typically reveals that the vast majority of the radioactivity in tumor and brain tissue corresponds to the unchanged parent compound, [18F]FPT.
While significant metabolic breakdown is not anticipated, any identified metabolites would likely be more polar than the parent compound, leading to faster clearance and excretion, primarily through the renal system. The identification of these metabolites is critical for building comprehensive pharmacokinetic models. For instance, studies on other radiotracers have successfully used radio-HPLC to distinguish between the parent compound and its more polar metabolites in urine and plasma. mdpi.com
The data from such advanced studies can be summarized to illustrate the tracer's stability profile across different biological compartments.
Table 1: Illustrative Metabolic Stability of [18F]FPT in Preclinical Models (Radio-HPLC Analysis)
This focus on metabolic pathways, excluding protein synthesis, is essential for validating [18F]FPT as a specific probe for amino acid transport systems. Future research will aim to precisely identify the chemical structure of any minor metabolites and the enzymatic processes responsible for their formation, thereby providing a complete metabolic profile of the tracer in preclinical models.
Q & A
Q. Comparison to analogs :
- O-(2-[¹⁸F]fluoroethyl)-L-tyrosine (FET) : Higher yields (50–60%) due to shorter alkyl chain and easier tosyl group displacement .
- L-[methyl-¹¹C]methionine : Lower metabolic stability but better tumor-to-background contrast in gliomas .
Advanced: How does the uptake mechanism of FPT differ from FET and ¹¹C-methionine in glioma models, and what contradictions exist in transport pathway data?
Methodological Answer:
FPT uptake is mediated by LAT1 (L-type amino acid transporter 1), similar to FET and methionine. However, key differences include:
Q. Data contradictions :
- Some studies report FPT uptake correlates with tumor proliferation (Ki-67 index), while others find no significant association, possibly due to variable LAT1/2 expression across glioma subtypes .
- In rodent models, FPT shows lower blood-brain barrier penetration than FET, but human studies report comparable uptake in glioblastoma .
Basic: What quality control (QC) assays are critical for ensuring FPT batch consistency in preclinical studies?
Methodological Answer:
Essential QC parameters include:
Radiochemical purity : Validated via HPLC (C18 column, acetonitrile/water gradient) to separate FPT from unreacted ¹⁸F-fluoride and intermediates .
Molar activity : >50 GBq/µmol (measured by UV-HPLC correlation with a reference standard).
Sterility and endotoxin testing : USP <71> and LAL assays for in vivo use .
Q. Example protocol :
- HPLC conditions : LiChrospher RP-18 column, 1 mL/min flow rate, 10% ethanol/90% 0.1M NH₄OAc (pH 5.5) .
Advanced: How can researchers resolve discrepancies in FPT’s metabolic stability across species (e.g., murine vs. human plasma)?
Methodological Answer:
FPT demonstrates species-dependent stability:
Q. Strategies to address discrepancies :
Metabolite profiling : Use radio-TLC/HPLC to identify species-specific degradation pathways.
Enzyme inhibition : Pre-treat plasma with esterase inhibitors (e.g., PMSF) to stabilize FPT in human studies .
Pharmacokinetic modeling : Adjust compartmental models to account for interspecies metabolic rates .
Advanced: What clinical evidence supports FPT’s superiority over FET in distinguishing tumor recurrence from radiation necrosis?
Methodological Answer:
While FET is widely used, FPT shows promise in specific scenarios:
Q. Key clinical trial data :
- A 2020 study (n=45 gliomas) found FPT had 92% sensitivity vs. FET’s 85% in recurrence detection .
- Limitations: FPT’s slower pharmacokinetics require delayed imaging (90–120 min p.i.), complicating workflow .
Basic: What in vitro assays are recommended for validating FPT’s transport mechanisms in novel cancer cell lines?
Methodological Answer:
Competitive inhibition assays : Co-incubate cells with FPT and excess non-radioactive LAT1 substrates (e.g., BCH) to quantify transporter-specific uptake .
siRNA knockdown : Silence LAT1/LAT2 genes and measure FPT uptake reduction (e.g., 70% decrease in LAT1-knockdown U87 cells) .
Michaelis-Menten kinetics : Calculate Km and Vmax using varying FPT concentrations (typical Km: 15–20 µM for LAT1) .
Advanced: How do researchers address inter-center variability in FPT PET quantification for multicenter trials?
Methodological Answer:
Variability arises from differences in:
- Image reconstruction : Recommend using OSEM with time-of-flight correction.
- ROI delineation : Standardize thresholds (e.g., SUV >1.6 for tumor boundaries) .
- Data normalization : Use cerebellar reference regions to minimize inter-scanner effects.
Case study : A 2021 trial reduced inter-center SUVmax variability from 25% to 12% by harmonizing protocols .
Basic: What preclinical models best replicate human FPT pharmacokinetics for glioma imaging studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
